molecular formula C11H17ClO4 B15123857 dimethyl 2-[(E)-3-chloroprop-2-enyl]-2-propan-2-ylpropanedioate

dimethyl 2-[(E)-3-chloroprop-2-enyl]-2-propan-2-ylpropanedioate

Cat. No.: B15123857
M. Wt: 248.70 g/mol
InChI Key: SPXNFVXNCZHDPB-FNORWQNLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl 2-[(E)-3-chloroprop-2-enyl]-2-propan-2-ylpropanedioate is an organic compound with a complex structure that includes a chlorinated prop-2-enyl group and two ester functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl 2-[(E)-3-chloroprop-2-enyl]-2-propan-2-ylpropanedioate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the alkylation of dimethyl malonate with 3-chloroprop-2-enyl bromide in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as distillation and recrystallization to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-[(E)-3-chloroprop-2-enyl]-2-propan-2-ylpropanedioate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester groups into alcohols or other reduced forms.

    Substitution: The chlorinated prop-2-enyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols can be used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted derivatives depending on the nucleophile employed.

Scientific Research Applications

Dimethyl 2-[(E)-3-chloroprop-2-enyl]-2-propan-2-ylpropanedioate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which dimethyl 2-[(E)-3-chloroprop-2-enyl]-2-propan-2-ylpropanedioate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The ester groups can undergo hydrolysis to release active intermediates that interact with biological targets. The chlorinated prop-2-enyl group may also play a role in modulating the compound’s activity by influencing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl fumarate: Known for its use in treating multiple sclerosis, it shares the ester functionality but differs in its overall structure and biological activity.

    Dimethyl acetylenedicarboxylate: Another ester-containing compound, it is widely used in organic synthesis but has different reactivity due to the presence of a triple bond.

Uniqueness

Dimethyl 2-[(E)-3-chloroprop-2-enyl]-2-propan-2-ylpropanedioate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C11H17ClO4

Molecular Weight

248.70 g/mol

IUPAC Name

dimethyl 2-[(E)-3-chloroprop-2-enyl]-2-propan-2-ylpropanedioate

InChI

InChI=1S/C11H17ClO4/c1-8(2)11(6-5-7-12,9(13)15-3)10(14)16-4/h5,7-8H,6H2,1-4H3/b7-5+

InChI Key

SPXNFVXNCZHDPB-FNORWQNLSA-N

Isomeric SMILES

CC(C)C(C/C=C/Cl)(C(=O)OC)C(=O)OC

Canonical SMILES

CC(C)C(CC=CCl)(C(=O)OC)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.